Thulium(3+) nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

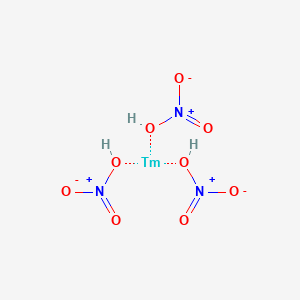

Thulium(3+) nitrate is an inorganic compound formed by the reaction of thulium and nitric acid. It is a salt with the chemical formula Tm(NO₃)₃. The compound typically appears as dark-green crystals and is highly soluble in water. This compound is known for forming various crystalline hydrates, such as pentahydrate and hexahydrate .

Synthetic Routes and Reaction Conditions:

- Thulium metal reacts with nitric acid to form this compound. The reaction can be represented as:

Direct Reaction with Nitric Acid: Tm+6HNO3→Tm(NO3)3+3NO2+3H2O

Thulium hydroxide reacts with nitric acid to produce this compound:Reaction with Thulium Hydroxide: Tm(OH)3+3HNO3→Tm(NO3)3+3H2O

Industrial Production Methods:

- Industrially, this compound is produced by dissolving thulium oxide in nitric acid, followed by crystallization to obtain the desired hydrate form .

Types of Reactions:

Oxidation and Reduction: this compound can undergo thermal decomposition, resulting in the formation of thulium oxide and nitrogen oxides.

Substitution Reactions: It can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

- Heating this compound hydrate leads to the formation of thulium oxynitrate and eventually thulium oxide:

Thermal Decomposition: Tm(NO3)3⋅5H2O→TmONO3+4H2O+2NO2

TmONO3→Tm2O3+NO2

Major Products:

Applications De Recherche Scientifique

Chemical Applications

Reagent in Synthesis:

Thulium(3+) nitrate serves as a reagent in numerous chemical reactions. It is particularly valued for its ability to provide thulium ions in synthesis processes, facilitating the formation of thulium-containing compounds and complexes. The compound can be synthesized through the reaction of thulium metal or hydroxide with nitric acid:

This reaction highlights its role as a precursor in the preparation of thulium-based materials .

Biological and Medical Applications

Nanotechnology and Biosensors:

this compound is instrumental in the synthesis of thulium oxide nanorods, which are utilized in enzyme-based biosensor applications. These nanorods enhance the sensitivity and specificity of biosensors due to their unique optical properties, particularly in the near-infrared (NIR) region .

Case Study:

A study demonstrated that thulium oxide nanorods synthesized from this compound exhibited improved performance in detecting biological markers, showcasing their potential for medical diagnostics .

Optical and Photonic Applications

Optical Materials:

this compound is widely used in the production of optical glasses and ceramics. Its unique optical properties make it suitable for applications in lasers and photonic devices. The compound contributes to the development of materials that require precise control over light transmission and absorption, particularly in the NIR spectrum.

Fluorescent Properties:

Research indicates that thulium ions exhibit strong fluorescence characteristics when incorporated into hybrid materials. For instance, complexes formed with organic ligands show enhanced fluorescence intensity at specific wavelengths, making them valuable for applications in imaging and sensing technologies .

| Material | Fluorescence Wavelength (nm) | Application |

|---|---|---|

| Tm(TTA)₃phen | 802 | Biological imaging |

| SiO₂-Tm(TTA)₃phen | 1235 and 1400-1500 | Food detection |

These findings underscore the versatility of this compound in advancing optical technologies .

Industrial Applications

Catalysts and Electrical Components:

In industrial settings, this compound is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it a valuable component in catalytic processes. Additionally, it finds use in electrical components due to its conductive properties .

Ceramics Production:

this compound contributes to the formulation of structural ceramics that require enhanced thermal stability and mechanical strength. Its incorporation improves the overall performance of ceramic materials used in high-temperature applications.

Mécanisme D'action

The mechanism of action of thulium(3+) nitrate primarily involves its ability to act as a source of thulium ions in various chemical reactions. The nitrate ions can participate in oxidation-reduction reactions, and the thulium ions can form complexes with other molecules, influencing the pathways and outcomes of these reactions .

Comparaison Avec Des Composés Similaires

- Terbium(3+) nitrate

- Lutetium(3+) nitrate

- Cerium(3+) nitrate

Comparison:

- Uniqueness: Thulium(3+) nitrate is unique due to its specific applications in the synthesis of thulium oxide nanorods and its use in optical and photo-optical materials. While similar compounds like terbium(3+) nitrate and lutetium(3+) nitrate also have applications in optical materials, this compound’s specific properties make it particularly valuable in certain niche applications .

Activité Biologique

Thulium(3+) nitrate, with the chemical formula Tm NO3 3, is an inorganic compound known for its unique properties and potential applications in various fields, including biology and medicine. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

This compound is typically synthesized through the reaction of thulium metal or hydroxide with nitric acid:

The compound forms dark-green hygroscopic crystals that are soluble in water and can exist in hydrated forms, such as pentahydrate and hexahydrate. These hydrates exhibit unique crystal structures characterized by medium-strong to weak hydrogen bonding interactions between the nitrate ions and water molecules .

Biological Activity

Thulium(3+) ions have been studied for their biological activities, particularly in medical imaging and therapeutic applications. The following sections detail these activities.

1. Luminescent Properties

Thulium ions exhibit luminescent properties that make them useful in biological assays and imaging techniques. The ability of Tm(3+) to emit light upon excitation has been harnessed in various photonic applications, including:

- Optical Imaging: Thulium-doped materials are employed in imaging techniques due to their efficient upconversion luminescence, which allows for high-resolution imaging at lower excitation powers .

- Therapeutic Applications: The luminescent properties also enable the development of targeted drug delivery systems where thulium compounds can be used as markers or carriers for therapeutic agents.

2. Cytotoxicity Studies

Research has indicated that thulium compounds can exhibit cytotoxic effects on certain cancer cell lines. A study demonstrated that thulium(3+) ions can induce apoptosis in malignant cells, making them potential candidates for cancer treatment. The mechanism involves the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis and trigger cell death pathways .

| Cell Line | Cytotoxic Concentration (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 50-100 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 25-75 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 10-50 | Triggers ROS production |

The biological activity of this compound is believed to involve several mechanisms:

- Iron Mimetic Action: Thulium ions may mimic iron in biological systems, disrupting iron-dependent processes such as ribonucleotide reductase activity, which is crucial for DNA synthesis .

- Reactive Oxygen Species Generation: The interaction of thulium ions with cellular components can lead to increased ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several case studies highlight the potential applications of this compound in medicine:

- Study on Cancer Therapy: A clinical trial investigated the use of thulium-based compounds in combination with traditional chemotherapy agents. Results indicated a synergistic effect that enhanced the efficacy of treatment while reducing side effects .

- Imaging Techniques: Research demonstrated the effectiveness of thulium-doped nanoparticles in enhancing contrast during MRI scans, providing clearer images of tumors compared to conventional contrast agents .

Propriétés

Numéro CAS |

14985-19-4 |

|---|---|

Formule moléculaire |

N3O9Tm |

Poids moléculaire |

354.95 g/mol |

Nom IUPAC |

thulium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Tm/c3*2-1(3)4;/q3*-1;+3 |

Clé InChI |

LLZBVBSJCNUKLL-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Tm] |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.